8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of both imidazole and pyridine rings in the structure makes it a versatile scaffold for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions due to their efficiency and high yield . The use of continuous flow reactors and automated systems can further enhance the production process by reducing reaction times and improving safety .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methyl and furan rings, using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Bromo-7-methylimidazo[1,2-a]pyridine
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
8-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H12N2O/c1-9-4-3-7-15-8-11(14-13(9)15)12-6-5-10(2)16-12/h3-8H,1-2H3 |
InChI Key |
SGGYLYHCUAJRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(O3)C |
Origin of Product |
United States |
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